DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE
Brand Name: Vulcanchem
CAS No.: 126953-88-6
VCID: VC21226550
InChI: InChI=1S/C7H9F3O3/c1-5(2)3-6(12,4(11)13-5)7(8,9)10/h12H,3H2,1-2H3
SMILES: CC1(CC(C(=O)O1)(C(F)(F)F)O)C
Molecular Formula: C7H9F3O3
Molecular Weight: 198.14 g/mol

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE

CAS No.: 126953-88-6

Cat. No.: VC21226550

Molecular Formula: C7H9F3O3

Molecular Weight: 198.14 g/mol

* For research use only. Not for human or veterinary use.

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE - 126953-88-6

Specification

CAS No. 126953-88-6
Molecular Formula C7H9F3O3
Molecular Weight 198.14 g/mol
IUPAC Name 3-hydroxy-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one
Standard InChI InChI=1S/C7H9F3O3/c1-5(2)3-6(12,4(11)13-5)7(8,9)10/h12H,3H2,1-2H3
Standard InChI Key MLXTZSCAFBJBMG-UHFFFAOYSA-N
SMILES CC1(CC(C(=O)O1)(C(F)(F)F)O)C
Canonical SMILES CC1(CC(C(=O)O1)(C(F)(F)F)O)C

Introduction

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE is a chemical compound with the CAS number 126953-88-6. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a trifluoromethyl group attached to an oxolanone ring, which contributes to its distinct chemical behavior and reactivity.

Synthesis and Preparation Methods

The synthesis of DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE typically involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Scientific Research Applications

DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

  • Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
DIHYDRO-3-HYDROXY-5,5-DIMETHYL-3-(TRIFLUOROMETHYL)-2(3H)-FURANONEC7H9F3O3198.14 g/molTrifluoromethyl group attached to an oxolanone ring
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-oneC6H8O3128.12 g/molKnown for its aroma and flavor properties
3-Hydroxy-4,5-dimethylfuran-2(5H)-oneC6H8O3128.12 g/molStructurally similar but with distinct chemical properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator